molecular formula C11H11NO3 B8419723 4-Methoxycarbonyl-5-phenyl-2-oxazoline

4-Methoxycarbonyl-5-phenyl-2-oxazoline

Cat. No.: B8419723
M. Wt: 205.21 g/mol
InChI Key: FPOSDFJXMFJZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonyl-5-phenyl-2-oxazoline is a specialized 2-oxazoline derivative of significant interest in advanced synthetic and polymer chemistry. This compound features a methoxycarbonyl group and a phenyl ring attached to the core oxazoline structure, making it a potential multifunctional building block. Within research contexts, 2-oxazoline monomers are primarily known for their role in cationic ring-opening polymerization (CROP), a living and controlled polymerization technique, to produce poly(2-oxazoline)s. These polymers are regarded as pseudo-peptides and are extensively investigated for biomedical applications due to their reported biocompatibility and stealth behavior. The specific substituents on this compound could allow for the synthesis of custom polymers with tailored properties for uses in drug delivery systems, as stimuli-responsive materials, or in the creation of self-assembling nanostructures. Furthermore, this compound may serve as a key precursor or intermediate in organic synthesis, particularly in the preparation of complex molecules or ligands for asymmetric catalysis. The steric and electronic influence of its substituents can be leveraged to modulate reactivity. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

FPOSDFJXMFJZGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(OC=N1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the most notable applications of 4-Methoxycarbonyl-5-phenyl-2-oxazoline is in the development of drug delivery systems. The compound can be utilized to create poly(2-oxazoline) based materials that exhibit biocompatibility and stability, making them suitable for pharmaceutical applications. These materials can be engineered to respond to specific stimuli, allowing for controlled drug release in targeted therapies .

1.2 Anticancer Activity

Research indicates that derivatives of oxazolines, including this compound, may possess anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including interference with tubulin dynamics . Molecular docking studies have suggested that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

1.3 Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of methoxy groups has been linked to increased activity against inflammatory pathways, making these compounds promising candidates for developing new anti-inflammatory drugs .

Polymer Science

2.1 Synthesis of Functional Polymers

This compound serves as a monomer for synthesizing functionalized poly(2-oxazoline)s through cationic ring-opening polymerization (CROP). These polymers exhibit a range of desirable properties such as low dispersity and high solubility in both water and organic solvents, which are beneficial for various applications in material science .

2.2 Smart Materials

The versatility of poly(2-oxazoline)s allows for the creation of "smart" materials that can respond to environmental stimuli such as pH or temperature changes. This adaptability is crucial for applications in biomedical fields, particularly in creating responsive biomaterials for tissue engineering and regenerative medicine .

Organic Synthesis

3.1 Precursor in Organic Reactions

This compound is utilized as a precursor in various organic synthesis reactions, particularly in the formation of complex molecules through C–H activation reactions. This compound can facilitate the synthesis of sulfonamides and other valuable organic compounds .

3.2 Molecular Docking and Design

The compound's structure allows it to be used in molecular docking studies to predict interactions with biological targets, aiding in the design of new pharmaceuticals with enhanced efficacy and reduced toxicity profiles .

Summary Table: Applications of this compound

Application AreaDescriptionReferences
Drug Delivery SystemsDevelopment of biocompatible materials for controlled drug release
Anticancer ActivityPotential inhibition of cancer cell proliferation and binding to cancer-related targets
Anti-inflammatory EffectsInvestigated for effects on inflammatory pathways
Polymer ScienceMonomer for synthesizing functionalized poly(2-oxazoline)s
Organic SynthesisPrecursor for synthesizing complex organic molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methoxycarbonyl-5-phenyl-2-oxazoline with analogous heterocycles, focusing on structural variations, physical properties, and functional roles.

Substituent Position and Functional Group Variations
Compound Name Structure/Substituents Key Functional Groups Molecular Formula CAS RN
This compound 2-oxazoline ring; 4-COOCH₃, 5-Ph Ester, aromatic phenyl C₁₁H₁₁NO₃ Not provided
5-Methyl-2-phenyloxazole-4-carboxylic acid Oxazole ring; 4-COOH, 5-CH₃, 2-Ph Carboxylic acid, methyl C₁₁H₉NO₃ 18735-74-5
5-Phenyloxazole-4-carboxylic acid Oxazole ring; 4-COOH, 5-Ph Carboxylic acid, phenyl C₁₀H₇NO₃ 99924-18-2
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Oxazolidinone ring; 4-CH₃, 5-Ph Lactam, methyl, phenyl C₁₀H₁₁NO₂ 77943-39-6

Key Observations :

  • Ester vs. Carboxylic Acid : The methoxycarbonyl group in the target compound enhances solubility in organic solvents compared to the polar carboxylic acid derivatives (e.g., 5-Phenyloxazole-4-carboxylic acid) .
  • Ring Saturation: The oxazoline ring (partially unsaturated) contrasts with fully unsaturated oxazoles (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid) and fully saturated oxazolidinones (e.g., 4-Methyl-5-phenyl-2-oxazolidinone).
Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Likely organic solvents
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 147–151 Polar aprotic solvents
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 106–109 Ethanol, DCM

Note: The absence of a carboxylic acid group in the target compound may reduce crystallinity compared to 5-Phenyloxazole-4-carboxylic acid, impacting purification methods .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Methoxycarbonyl-5-phenyl-2-oxazoline?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for purity assessment and structural confirmation. For example, related oxazolinone derivatives (e.g., 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) have been analyzed using HPLC with ≥90% purity thresholds and GC for volatile characterization . Melting point determination (94–96°C for analogs) and spectroscopic methods (IR, NMR) are also critical for structural elucidation.

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Cyclization of precursors (e.g., substituted hydrazides or carboxylic acid derivatives) under catalytic conditions is a common approach. For instance, Zn(OCOCH₃)₂·2H₂O has been used to synthesize structurally related 2-phenyl-4-arylmethylidene-5-oxazolinones via reflux in polar solvents . Phosphorus oxychloride (POCl₃) at 120°C can facilitate cyclization in hydrazide systems, as seen in oxadiazole synthesis .

Q. How can the stability of this compound be optimized during storage?

  • Methodological Answer : Storage at 2–8°C in airtight containers is recommended for oxazoline derivatives to prevent hydrolysis or decomposition. Analytical standards of similar compounds (e.g., 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) are stabilized under these conditions .

Advanced Research Questions

Q. How do different catalysts affect the yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Zn(OCOCH₃)₂·2H₂O : Enhances cyclization efficiency in polar solvents (e.g., ethanol), yielding oxazolinones with high regioselectivity due to Lewis acid activation .
  • POCl₃ : Preferable for dehydrative cyclization of hydrazides but may require higher temperatures (120°C), potentially leading to side reactions in sensitive systems .
  • Comparative Table :
CatalystSubstrate TypeYield RangeSelectivityConditions
Zn(OCOCH₃)₂·2H₂OCarboxylic acid derivatives70–85%HighReflux, ethanol
POCl₃Hydrazides60–75%Moderate120°C, anhydrous

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, studies on oxazolinones (structurally analogous) use DFT to analyze electrophilic reactivity at the carbonyl group, guiding functionalization strategies . Software like Gaussian or ORCA with B3LYP/6-31G* basis sets are recommended for such analyses.

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer :

  • Phenyl Group Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the phenyl ring can increase electrophilicity, enhancing interactions with biological targets.
  • Methoxycarbonyl Tuning : Replacing the methoxy group with bulkier esters (e.g., tert-butyl) may improve metabolic stability.
  • Case Study : Oxazolinones with 4-arylidene substituents show antimicrobial activity, suggesting similar modifications in oxazolines could yield bioactive analogs .

Key Research Considerations

  • Data Contradictions : While Zn(OCOCH₃)₂·2H₂O is optimal for oxazolinones, POCl₃ may yield lower selectivity in oxazoline systems due to competing pathways. Researchers should validate catalyst compatibility via controlled experiments.

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